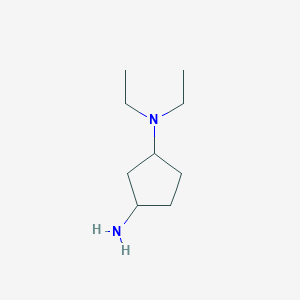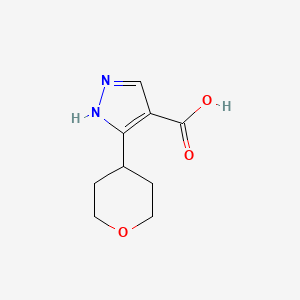
5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule that contains a pyrazole ring and a tetrahydropyran ring . Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrazole and tetrahydropyran rings. In gas phase, the THP exists in its lowest energy C_s symmetry chair conformation .Chemical Reactions Analysis
Tetrahydropyrans are prone to undergo spontaneous valence isomerization to the corresponding 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, tetrahydropyran is a colourless volatile liquid .Scientific Research Applications
-
Synthesis of 2H-Pyrans
- Field : Organic Chemistry
- Application Summary : 2H-Pyrans are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures . The compound “5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid” could potentially be used in the synthesis of these structures.
- Method of Application : The synthesis of 2H-Pyrans involves various physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .
- Results : The synthesis methods for 2H-Pyrans have been discussed in the literature, but specific results or outcomes related to “5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid” are not mentioned .
-
Phytopharmacological Applications
- Field : Phytopharmacology
- Application Summary : The compound “5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid” could potentially be used in the synthesis of new phenolic glycosides .
- Method of Application : The ethanolic extract was eluted with isoamyl alcohol: Acetic acid: Water (1:1:2) to afford compound as a brown solid .
- Results : The specific results or outcomes related to “5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid” are not mentioned .
-
Suzuki Coupling Reaction
- Field : Organic Chemistry
- Application Summary : The compound can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via formation of C-C bond .
- Method of Application : The specific method of application in Suzuki coupling reactions is not mentioned .
- Results : The specific results or outcomes related to “5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid” are not mentioned .
-
Synthesis of Darolutamide Derivatives
- Field : Medicinal Chemistry
- Application Summary : The compound can be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .
- Method of Application : The specific method of application in the synthesis of darolutamide derivatives is not mentioned .
- Results : The specific results or outcomes related to “5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid” are not mentioned .
-
Preparation of Heteroaryl Scaffolds
- Field : Organic Chemistry
- Application Summary : The compound can be used as a reactant in the preparation of heteroaryl scaffolds via formation of C-C bond .
- Method of Application : The specific method of application in the preparation of heteroaryl scaffolds is not mentioned .
- Results : The specific results or outcomes related to “5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid” are not mentioned .
-
Potential Androgen Receptor Inhibitors
- Field : Medicinal Chemistry
- Application Summary : The compound can be used to synthesize potential androgen receptor inhibitors .
- Method of Application : The specific method of application in the synthesis of potential androgen receptor inhibitors is not mentioned .
- Results : The specific results or outcomes related to “5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid” are not mentioned .
properties
IUPAC Name |
5-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)7-5-10-11-8(7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGYWPHMYWUKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



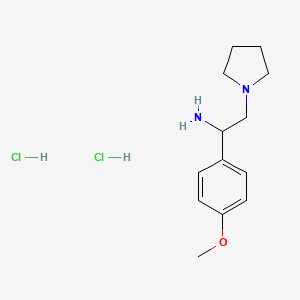
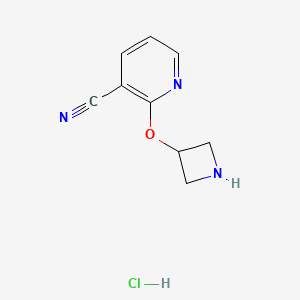
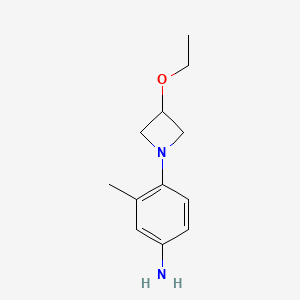
![3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid](/img/structure/B1470168.png)
![{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470169.png)
![ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1470172.png)
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1470173.png)
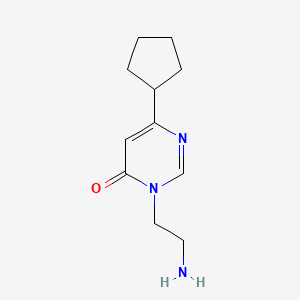
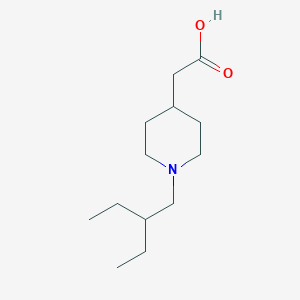
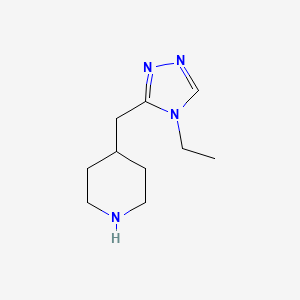
![1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470178.png)
![[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B1470180.png)
![methyl({[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1470181.png)
